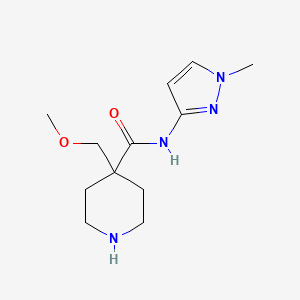![molecular formula C14H20N2O4 B6635697 (3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)
(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid, also known as MK-677, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and has been shown to increase growth hormone levels in humans. MK-677 has gained popularity in the scientific community due to its potential use in treating various conditions such as growth hormone deficiency, sarcopenia, and osteoporosis.
Wirkmechanismus
(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid acts as a selective agonist of the ghrelin receptor. Ghrelin is a peptide hormone that stimulates appetite and growth hormone release. By activating the ghrelin receptor, this compound increases growth hormone secretion, which in turn stimulates the release of IGF-1. IGF-1 is a key mediator of growth hormone's anabolic effects, including increased protein synthesis and muscle growth.
Biochemical and Physiological Effects:
This compound has been shown to increase lean body mass, decrease fat mass, and improve bone density in clinical trials. It has also been shown to improve sleep quality and cognitive function in elderly individuals. Additionally, this compound has been shown to increase insulin sensitivity and decrease insulin resistance in obese individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid in lab experiments is its ability to increase growth hormone levels without the need for invasive procedures such as injections. Additionally, this compound has a long half-life, which allows for once-daily dosing. However, one limitation of using this compound in lab experiments is its potential to interfere with other signaling pathways, which may complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on (3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid. One area of interest is its potential use in treating age-related muscle loss (sarcopenia) and osteoporosis. Additionally, this compound may have potential applications in treating other conditions such as Alzheimer's disease and traumatic brain injury. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of (3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid involves the reaction of 2-amino-2-methyl-N-[(2-methylphenyl)sulfonyl]acetamide with 4-carboxy-2-pyridinone in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to increase lean body mass, improve bone density, and increase insulin-like growth factor 1 (IGF-1) levels. Additionally, this compound has been shown to improve sleep quality and cognitive function in elderly individuals.
Eigenschaften
IUPAC Name |
(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)5-10(6-13(18)19)8-16-14(20)11-3-4-15-12(17)7-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIGSOIZSHPINC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1=CC(=O)NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C1=CC(=O)NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)
![4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6635623.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6635630.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6635639.png)
![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)


![3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6635665.png)
![3-[(6-Fluoropyridine-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6635668.png)
![N-(5-azaspiro[3.5]nonan-8-yl)-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6635703.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)

